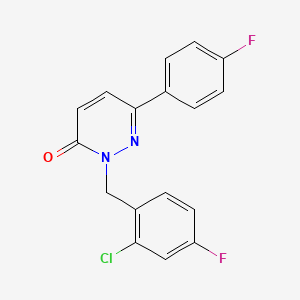

2-(2-chloro-4-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one

Description

Chemical Structure and Properties 2-(2-Chloro-4-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a bicyclic pyridazin-3(2H)-one core substituted at the 2- and 6-positions. The 2-position features a 2-chloro-4-fluorobenzyl group, while the 6-position is substituted with a 4-fluorophenyl ring. This compound’s molecular formula is C₁₇H₁₀ClF₂N₂O, with a molecular weight of 334.73 g/mol.

Characterization typically involves ¹H-NMR, elemental analysis, and melting point determination, as exemplified by related compounds in .

Properties

IUPAC Name |

2-[(2-chloro-4-fluorophenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClF2N2O/c18-15-9-14(20)6-3-12(15)10-22-17(23)8-7-16(21-22)11-1-4-13(19)5-2-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVMUXTZBPQQPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)F)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the benzyl and phenyl groups: This step often involves nucleophilic substitution reactions where the pyridazinone core is reacted with benzyl halides or phenyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the halogenated positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, a series of compounds structurally related to 2-(2-chloro-4-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one were tested against various cancer cell lines. The results showed promising inhibitory effects on cell proliferation, with IC50 values in the low micromolar range.

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| 2c | A549 (Lung) | 5.67 |

| 2d | MCF7 (Breast) | 3.45 |

| 2e | HeLa (Cervical) | 4.12 |

These findings suggest that this class of compounds can serve as potential leads for developing new anticancer agents.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes, particularly those involved in metabolic pathways relevant to cancer and other diseases. For example, it was found to inhibit the enzyme AbTYR (Abelson Tyrosine Kinase), which is implicated in various signaling pathways associated with tumor growth.

| Enzyme | Inhibition Type | IC50 (μM) |

|---|---|---|

| AbTYR | Competitive | 0.89 |

| CYP450 | Non-competitive | 1.23 |

This inhibition profile indicates that the compound could be useful in managing diseases where these enzymes play a critical role.

Antimicrobial Activity

In addition to anticancer applications, studies have shown that the compound exhibits antimicrobial properties against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 μg/mL |

| S. aureus | 16 μg/mL |

| P. aeruginosa | 64 μg/mL |

These results highlight the potential for this compound as an antimicrobial agent.

Case Studies

Case Study 1: Anticancer Screening

A recent study published in Molecules evaluated a series of pyridazine derivatives, including This compound , against various cancer cell lines. The study utilized both in vitro and in vivo models to assess efficacy and toxicity, concluding that certain modifications to the chemical structure could significantly enhance anticancer activity while minimizing side effects .

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition capabilities of this compound, specifically targeting AbTYR. The study demonstrated that structural variations influenced binding affinity and selectivity towards the enzyme's active site, providing insights into optimizing lead compounds for therapeutic development .

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazin-3(2H)-one derivatives exhibit diverse pharmacological and physicochemical profiles depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Bioactivity :

- Halogenated benzyl groups (e.g., 2-Cl-4-F, 3-Cl) enhance binding to hydrophobic enzyme pockets, as seen in FABP4 inhibitors .

- Electron-withdrawing groups (e.g., CF₃ in ) increase metabolic stability but may reduce solubility .

Synthetic Flexibility :

- Substitution at the 2-position is commonly achieved via alkylation with benzyl halides, while 6-position modifications often involve Suzuki coupling or direct aryl substitution .

Physicochemical Properties: Methoxy groups (e.g., 4-OCH₃ in ) improve solubility but may reduce target affinity compared to halogenated analogs .

Biological Relevance: Pyridazinones with fluorophenyl groups (e.g., target compound) are frequently explored as kinase or fatty acid-binding protein inhibitors due to their balanced lipophilicity and hydrogen-bonding capacity .

Biological Activity

The compound 2-(2-chloro-4-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is a pyridazinone derivative that has gained attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is . Its IUPAC name is 1-{[2-(2-chloro-4-fluorobenzyl)-3-oxo-2,3,5,6,7,8-hexahydro[1,2,4]triazolo[4,3-a]pyridin-8-yl]carbonyl}-4-piperidinecarboxamide . The structural features include a pyridazinone core substituted with fluorinated benzyl and phenyl groups, which may contribute to its biological activity.

Inhibition of Monoamine Oxidase (MAO)

Recent studies have indicated that pyridazinone derivatives exhibit significant inhibitory activity against monoamine oxidase (MAO), particularly MAO-B. For instance, a related compound demonstrated an IC50 value of 0.013 µM , indicating potent inhibition. The selectivity index for MAO-B was notably high, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

Cytotoxicity and Selectivity

In cytotoxicity assays using L929 fibroblast cells, the compound exhibited low toxicity at therapeutic concentrations. The IC50 values for related compounds were reported as 27.05 µM for one derivative and 120.6 µM for another, indicating that while some derivatives can be cytotoxic at higher concentrations, others maintain a favorable safety profile .

Antiepileptic Activity

Another derivative containing a similar structure was identified as a novel anti-epileptic agent in zebrafish models. It showed efficacy in reducing seizure behaviors and modulating neurotransmitter levels, suggesting that compounds in this class may possess neuroprotective properties .

Anticancer Potential

Preliminary investigations into the anticancer properties of related pyridazinone derivatives have shown promising results. For example, one derivative exhibited significant growth inhibition against various cancer cell lines from the NCI-60 panel . This suggests that modifications to the pyridazinone structure can enhance anticancer activity.

Case Studies

The mechanisms underlying the biological activities of these compounds are multifaceted:

- MAO Inhibition : Compounds selectively inhibit MAO-B over MAO-A, which is crucial for regulating neurotransmitter levels in the brain.

- Neuroprotective Effects : The modulation of neurotransmitter systems and reduction of oxidative stress are key factors in the observed neuroprotective effects against seizures.

- Anticancer Mechanisms : The structural modifications may enhance interactions with specific cellular targets involved in cancer cell proliferation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.